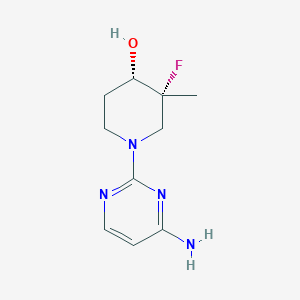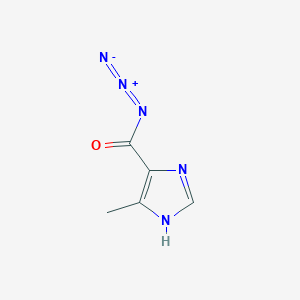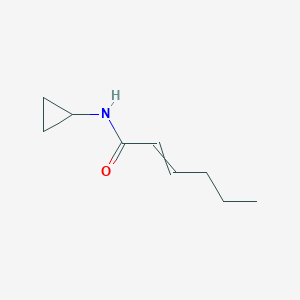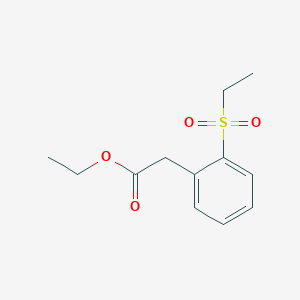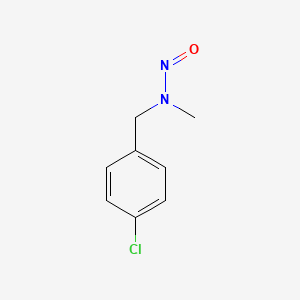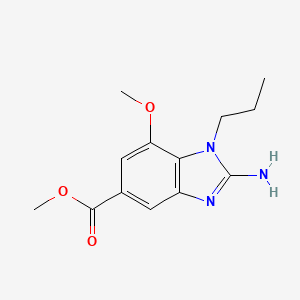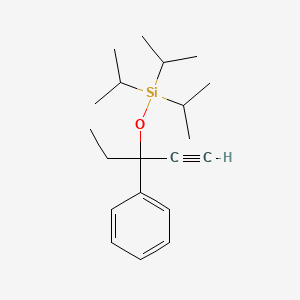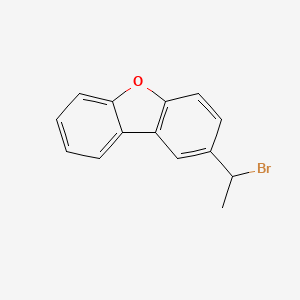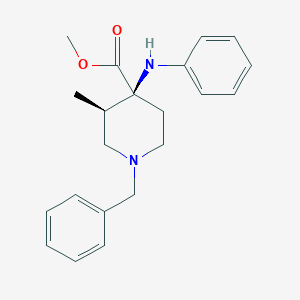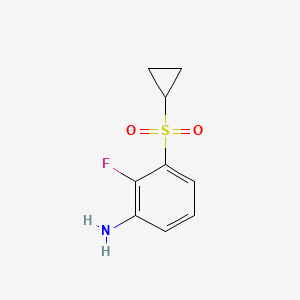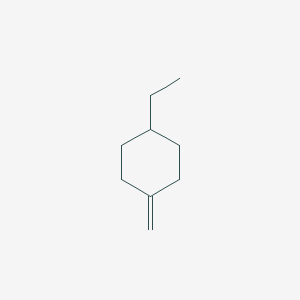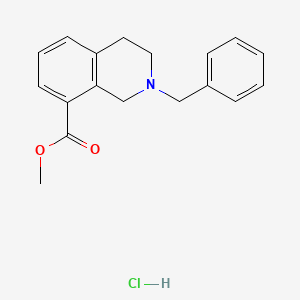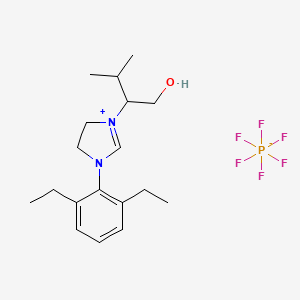![molecular formula C7H15NO B13899109 (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is a chiral compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethanol group. The compound’s chirality arises from the presence of two stereocenters, making it an important molecule in stereochemistry and asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone with a chiral borane complex can yield the desired alcohol with high enantioselectivity.
Another approach involves the asymmetric hydrogenation of the corresponding imine. This method uses a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of flow chemistry also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone.
Reduction: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane.
Substitution: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the development of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane
- (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride
Uniqueness
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ethanol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various applications, particularly in asymmetric synthesis and chiral catalysis.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clave InChI |
LGZVZTBBCKQEPT-RQJHMYQMSA-N |
SMILES isomérico |
C[C@H]([C@@H]1CCCN1C)O |
SMILES canónico |
CC(C1CCCN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


